molecular formula C19H22ClN5O3S B12630780 [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12630780
M. Wt: 435.9 g/mol
InChI Key: XIFQKYSCMUTANQ-UHFFFAOYSA-N
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Description

[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiazinane ring, a pyrimidine ring, and a piperazine ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the chloro and dioxido groups. The pyrimidine and piperazine rings are then synthesized separately and subsequently coupled with the thiazinane derivative under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and for developing new synthetic methodologies .

Biology

Biologically, [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone has shown potential in various bioassays. It is investigated for its antimicrobial, antiviral, and anticancer activities. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to target specific enzymes and receptors, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C19H22ClN5O3S

Molecular Weight

435.9 g/mol

IUPAC Name

[4-chloro-3-(1,1-dioxothiazinan-2-yl)phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H22ClN5O3S/c20-16-5-4-15(14-17(16)25-8-1-2-13-29(25,27)28)18(26)23-9-11-24(12-10-23)19-21-6-3-7-22-19/h3-7,14H,1-2,8-13H2

InChI Key

XIFQKYSCMUTANQ-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)Cl

Origin of Product

United States

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